molecular formula C11H17F2NO4 B2583529 cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid CAS No. 2309433-18-7

cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid

Cat. No. B2583529
CAS RN: 2309433-18-7
M. Wt: 265.257
InChI Key: LYWABOYEWJKFHC-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid” is a chemical substance used for research purposes . Its IUPAC name is methyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C11H17F2NO4. The InChI code is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 265.257. The physical form of this compound is not specified in the search results .

Scientific Research Applications

Conformational Study and Foldamer Building Block Applications

  • cis-2-Aminocyclohex-4-enecarboxylic acid, a structurally related β-amino acid, has been identified as a conformationally constrained molecule. Research indicates that α/β-Peptides consisting of this compound can adopt helical conformations, highlighting its potential as a building block in the design of foldamers with defined secondary structures (Kwon, Kang, Choi, & Choi, 2015).

Supramolecular Self-Assembly and Crystal Engineering

  • Studies on the crystal structures of homologous 2-hydroxy-1-cyclopentanecarboxylic acids have demonstrated patterns of supramolecular close packing, revealing the utility of these compounds in crystal engineering and the design of materials with specific structural features (Kălmăn, Fábián, Argay, Bernáth, & Gyarmati, 2002).

Synthetic Access and Derivative Preparation

  • Research has also focused on the efficient synthesis of hydroxy-substituted derivatives of similar cyclopentanecarboxylic acid compounds. These synthetic pathways are essential for generating novel compounds with potential applications in medicinal chemistry and drug development (Benedek, Palkó, Wéber, Martinek, Forró, & Fülöp, 2008).

Biochemical and Pharmacological Applications

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements associated with this compound are H315 and H319 .

properties

IUPAC Name

(1R,2R)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7-5-11(12,13)4-6(7)8(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWABOYEWJKFHC-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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